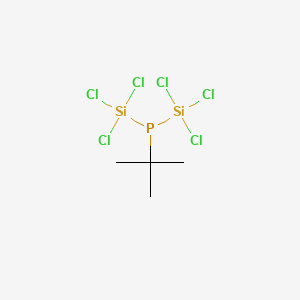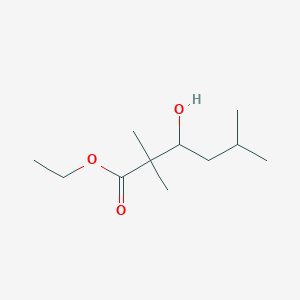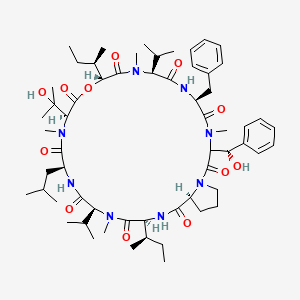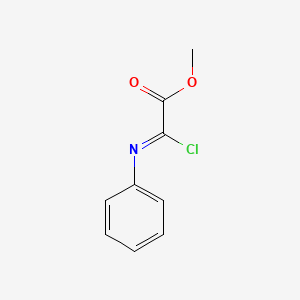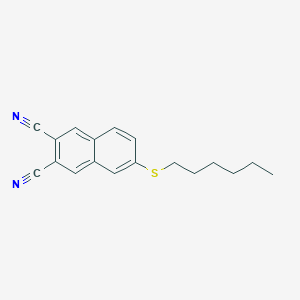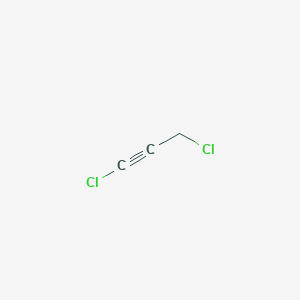
CID 71341939
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71341939” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its distinct molecular structure, which contributes to its reactivity and functionality in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves several steps, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity. Common synthetic routes may include:
Step 1: Initial reaction of precursor A with reagent B under specific conditions.
Step 2: Intermediate formation and subsequent reaction with reagent C.
Step 3: Final purification and isolation of the compound.
Industrial Production Methods
In an industrial setting, the production of the compound is scaled up using large reactors and continuous flow systems. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential as a drug candidate or diagnostic tool.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound A: Shares a similar structure but differs in functional groups.
Compound B: Has a similar reactivity profile but different applications.
Compound C: Exhibits similar biological activity but with varying potency.
Uniqueness
The uniqueness of the compound lies in its specific combination of properties, such as reactivity, stability, and biological activity, which distinguish it from other similar compounds.
Eigenschaften
| 138167-24-5 | |
Molekularformel |
C7H10ClNO3Tc |
Molekulargewicht |
288.52 g/mol |
InChI |
InChI=1S/C7H10ClNO3.Tc/c1-3-9-7(2)8(4-10,5-11)6-12;/h7,9H,3H2,1-2H3; |
InChI-Schlüssel |
BTQDMZKGYPZNAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)Cl(=C=O)(=C=O)=C=O.[Tc] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

